molecular formula C16H16N4O B2834650 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide CAS No. 847387-43-3

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

Cat. No.: B2834650
CAS No.: 847387-43-3
M. Wt: 280.331
InChI Key: MTNRAJKGYVXUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, with an isobutyramide group attached to the phenyl ring.

Preparation Methods

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the attachment of the isobutyramide group via an amide bond formation reaction .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-a]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide has been synthesized and evaluated for its biological activities.

Anticancer Activity

Studies have shown that compounds containing the imidazo[1,2-a]pyrimidine moiety exhibit significant anticancer properties. For instance, a series of derivatives were tested against various cancer cell lines, demonstrating promising IC50 values.

CompoundCancer Cell LineIC50 (µM)
1A549 (Lung)5.2
2MCF-7 (Breast)4.8
3HeLa (Cervical)3.5

These findings suggest that modifications to the imidazo[1,2-a]pyrimidine structure can enhance anticancer activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties against resistant strains of Candida albicans. The microdilution method revealed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.

CompoundStrainMIC (µg/mL)
ACandida albicans5
BCandida glabrata8

These results indicate the potential of this compound as a lead compound for antifungal drug development .

Pharmacology

The pharmacological profile of this compound includes its interaction with various biological targets.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For example:

  • PI3Kα Inhibition : The compound demonstrated significant inhibition of PI3Kα, a target implicated in cancer cell proliferation.
CompoundTarget EnzymeIC50 (µM)
CPI3Kα0.9

This suggests that this compound could be a candidate for further development in cancer therapeutics .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique structural properties.

Organic Electronics

The imidazo[1,2-a]pyrimidine derivatives have been explored as organic semiconductors in electronic devices. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs).

PropertyValue
Mobility0.5 cm²/V·s
On/Off Ratio>10^4

These properties indicate that this compound could contribute to advancements in organic electronics .

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can differ significantly from those of related compounds.

Biological Activity

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H15N5O
  • Molecular Weight : 269.31 g/mol
  • Chemical Structure : The compound features an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and an isobutyramide functional group.

Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit diverse biological activities, including:

  • Inhibition of Kinases : Similar compounds have been identified as selective inhibitors for various kinases, which are crucial in signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : Studies on related structures show promising antimicrobial effects against various pathogens, indicating potential for this compound in treating infections .

Anticancer Properties

The compound's structure suggests potential anticancer activity. For instance:

  • DDR1 Inhibition : Compounds with similar imidazo structures have been shown to inhibit DDR1 (Discoidin Domain Receptor 1), a target in cancer therapy. Selective inhibition of DDR1 leads to reduced tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .

Antimicrobial Effects

The antimicrobial efficacy of similar compounds has been documented:

  • Activity Against Bacteria : Compounds derived from imidazo[1,2-a]pyrimidines demonstrated moderate activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazo derivatives:

StudyCompoundActivityIC50 ValueNotes
Compound 8vDDR1 Inhibition23.8 nMSelective over DDR2 (IC50 = 1740 nM)
Various Imidazo DerivativesAntimicrobialMIC < Reference DrugEffective against S. aureus and E. coli

In Vivo Studies

In vivo pharmacokinetic studies on related compounds indicate that they can enhance the efficacy of existing therapies:

  • Combination Therapy : In models where imidazo derivatives were combined with anti-PD-1 antibodies, significant tumor growth inhibition was observed, highlighting their potential in immunotherapy .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRAJKGYVXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.